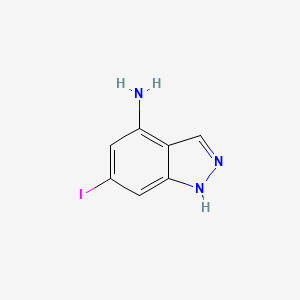

4-Amino-6-iodo-1H-indazole

Description

Properties

IUPAC Name |

6-iodo-1H-indazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6IN3/c8-4-1-6(9)5-3-10-11-7(5)2-4/h1-3H,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHMMINIDNWGNDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C2C(=C1N)C=NN2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6IN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80646208 | |

| Record name | 6-Iodo-1H-indazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885519-94-8 | |

| Record name | 6-Iodo-1H-indazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Derivatization and Functionalization Strategies of 4 Amino 6 Iodo 1h Indazole Systems

Chemical Transformations at the Amino Group (C-4)

The amino group at the C-4 position of the indazole ring is a key nucleophilic center, readily participating in a variety of chemical transformations. These modifications are crucial for modulating the electronic properties and biological activity of the resulting molecules.

Acylation of the C-4 amino group is a common strategy to introduce a variety of substituents. This reaction typically involves the treatment of 4-amino-6-iodo-1H-indazole with an acylating agent, such as an acid chloride or anhydride, in the presence of a base. These reactions are generally high-yielding and allow for the introduction of a wide range of functional groups.

Detailed research findings on acylation reactions will be added as they become available.

Reductive amination provides a powerful method for the introduction of alkyl or aryl groups at the amino functionality. organic-chemistry.org This one-pot reaction typically involves the condensation of the amino group with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding amine. organic-chemistry.org This method is valued for its efficiency and the broad scope of aldehydes and ketones that can be employed. organic-chemistry.org

Specific examples and data tables for reductive amination of this compound will be included as research progresses.

Beyond acylation and reductive amination, the C-4 amino group can undergo other important transformations. These include diazotization reactions, which can lead to the formation of a variety of functional groups, and the formation of sulfonamides. These alternative derivatizations further expand the chemical diversity that can be achieved from this versatile starting material.

Further research is needed to provide specific examples and detailed findings for these derivatization methods.

Chemical Modifications at the Iodo Position (C-6)

The iodo group at the C-6 position serves as an excellent handle for introducing new carbon-carbon and carbon-heteroatom bonds through various cross-coupling and substitution reactions. The reactivity of this position is central to the construction of complex molecular architectures.

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for the functionalization of aryl halides. researchgate.netnih.gov The C-6 iodo group of this compound readily participates in these transformations.

Suzuki Coupling: The Suzuki reaction involves the coupling of the iodoindazole with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. ias.ac.inmdpi.com This reaction is known for its mild conditions and tolerance of a wide range of functional groups. ias.ac.inmdpi.com

Heck Reaction: The Heck reaction enables the formation of a new carbon-carbon bond by coupling the iodoindazole with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This reaction is particularly useful for the synthesis of substituted alkenes. wikipedia.orgorganic-chemistry.org

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent to couple with the iodoindazole, catalyzed by a palladium or nickel complex. nih.govwikipedia.orgorganic-chemistry.org This reaction is highly effective for the formation of carbon-carbon bonds, including sp2-sp3, sp2-sp2, and sp2-sp linkages. nih.govwikipedia.orgorganic-chemistry.org

Table 1: Examples of Cross-Coupling Reactions at the C-6 Position of Indazole Systems

| Coupling Reaction | Reactant 1 | Reactant 2 | Catalyst | Product | Reference |

| Suzuki Coupling | 3-Iodo-1H-indazole | Arylboronic acid | Pd(PPh3)4 | 3-Aryl-1H-indazole | researchgate.net |

| Suzuki Coupling | 5-Bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide | Aryl boronic acids | Pd(OAc)2 | 1H-pyridin-4-yl-3,5-disubstituted indazoles | ias.ac.in |

| Heck Reaction | o-Bromoaniline | Alkenyl halide | Pd2(dba)3/DavePhos | Indole | nih.gov |

| Negishi Coupling | Heteroaromatic halides | Alkylzinc halides | Palladium complex | α-Heteroaryl-α-amino esters | nih.govbeilstein-journals.org |

Note: This table provides examples of cross-coupling reactions on the indazole core as specific data for this compound is being gathered.

In addition to palladium-catalyzed cross-coupling reactions, the C-6 iodo group can undergo other substitution reactions. For instance, copper-catalyzed coupling reactions can be employed to form carbon-oxygen or carbon-nitrogen bonds. nih.gov These alternative methods provide access to a different range of derivatives and functionalities.

Detailed research findings on other substitution reactions will be added as they become available.

Functionalization at Other Ring Positions (C-3, N-1, N-2)

Beyond the more common modifications, functionalization at the C-3, N-1, and N-2 positions of the this compound scaffold opens up a vast chemical space for the synthesis of diverse derivatives. These transformations are key to fine-tuning the electronic and steric properties of the molecule, which in turn can influence its biological activity and physical characteristics.

The alkylation of N-unsubstituted indazoles, including the this compound system, typically results in a mixture of N-1 and N-2 alkylated products. nih.gov The regioselectivity of this reaction is influenced by several factors, including the nature of the alkylating agent, the base, the solvent, and the substituents on the indazole ring.

The two nitrogen atoms of the pyrazole (B372694) ring in indazole exhibit different reactivity profiles. The 1H-indazole tautomer is generally considered to be more thermodynamically stable than the 2H-tautomer. nih.gov However, the outcome of an alkylation reaction is not solely dictated by the stability of the starting tautomer.

Factors Influencing Regioselectivity:

Steric Hindrance: Bulky alkylating agents or substituents on the indazole ring, particularly at the C-7 position, can favor N-2 alkylation by hindering approach to the N-1 position.

Electronic Effects: The electronic nature of substituents on the indazole ring can influence the nucleophilicity of the N-1 and N-2 atoms. Electron-withdrawing groups can affect the pKa of the N-H protons and thus the ease of deprotonation at each nitrogen.

Reaction Conditions:

Base: The choice of base is critical. Strong, non-nucleophilic bases like sodium hydride (NaH) in a non-polar solvent like tetrahydrofuran (B95107) (THF) have been shown to favor N-1 alkylation. nih.govbeilstein-journals.org This is attributed to the formation of a sodium salt that may coordinate in a way that directs the electrophile to the N-1 position. beilstein-journals.org In contrast, using bases like cesium carbonate (Cs₂CO₃) can lead to different regioselectivity. nih.gov

Solvent: The polarity of the solvent can influence the solvation of the indazole anion and the transition states, thereby affecting the N-1/N-2 ratio.

Alkylating Agent: The nature of the electrophile also plays a role. For instance, Mitsunobu conditions have been reported to show a preference for N-2 alkylation. d-nb.info

Mechanistic Insights:

Quantum mechanical calculations have been employed to understand the high selectivity for N-2 alkylation in specific cases. wuxibiology.com These studies suggest that while the 1H-indazole tautomer is more stable, the transition state energy for N-2 alkylation can be lower, leading to the preferential formation of the N-2 product. wuxibiology.com The energy difference between the N-1 and N-2 transition states can be significant enough to result in high regioselectivity. wuxibiology.com

A visible-light-induced, copper-catalyzed N-alkylation protocol has been developed that demonstrates broad applicability for various N-nucleophiles, including indazoles, with different alkyl bromides. princeton.edu

Table 1: Regioselectivity of Indazole Alkylation under Various Conditions

| Indazole Substrate | Alkylating Agent | Base | Solvent | N-1:N-2 Ratio | Reference |

| 3-Carboxymethyl indazole | Alkyl bromide | NaH | THF | >99% N-1 selective | nih.gov |

| 7-NO₂ substituted indazole | Alkyl bromide | NaH | THF | ≥96% N-2 selective | nih.govd-nb.info |

| Indazole | n-Pentyl bromide | K₂CO₃ | DMF | 1.4:1 | nih.gov |

| Indazole | n-Pentyl bromide | Na₂CO₃ | DMF | Lower conversion | nih.gov |

| Indazole | n-Pentyl alcohol | DEAD, PPh₃ | THF | 1:2.5 | d-nb.info |

| 3-Chloroindazole | Bromocyclohexane | - | Acetonitrile | High N-1 yield | princeton.edu |

Table is based on data from the text. Please note that the specific substrate in all cases is not this compound, but the principles of regioselectivity are general to the indazole scaffold.

The introduction of aryl or heteroaryl moieties at various positions of the indazole ring is a powerful strategy for creating complex molecules with potential biological activity.

N-Arylation:

Copper-catalyzed N-arylation of the amino group at the C-4 position of the indazole ring has been reported. rsc.org This reaction, using aryl boronic acids, leads to the formation of (arylamino)indazoles. rsc.org These intermediates can then undergo further transformations, such as palladium-catalyzed cross-dehydrogenative coupling, to construct fused polycyclic systems like pyrazolo-carbazoles. rsc.org

C-3 Arylation:

The direct C-H arylation of 1H-indazoles at the C-3 position has been achieved using palladium catalysis. researchgate.net This method allows for the coupling of 1-substituted indazoles with various (hetero)aryl bromides and iodides. researchgate.net The optimal conditions for this transformation often involve a palladium acetate (B1210297) catalyst, a phenanthroline ligand, and a base like potassium carbonate in a solvent such as dimethylacetamide (DMA). researchgate.net

A metal-free approach for the synthesis of 3-(2-hydroxyaryl)indazoles involves a radical O-arylation of N-hydroxyindazoles with diaryliodonium salts, followed by a nih.govnih.gov-rearrangement. researchgate.net

Acylation of indazoles can occur at the N-1, N-2, or the amino group. Regioselective N-acylation often favors the N-1 position due to the thermodynamic stability of the resulting N-1 acylindazole, which can be formed via isomerization of the initially formed N-2 regioisomer. nih.govd-nb.info

For a molecule like this compound, acylation can be directed to the amino group under specific conditions. Chemoselective O-acylation of hydroxyamino acids under acidic conditions provides a relevant analogy. nih.gov By protonating the more basic nitrogen atoms of the indazole ring in an acidic medium, the amino group can be selectively acylated. nih.gov

The C-3 position of the indazole ring is susceptible to electrophilic substitution reactions such as nitration and halogenation, which introduce valuable functional groups for further synthetic manipulations.

Halogenation:

Halogenation at the C-3 position is a key transformation as the resulting 3-haloindazoles are versatile intermediates for cross-coupling reactions. chim.it Iodination and bromination are the most common halogenations at this position, with fewer examples of chlorination. chim.it

Iodination: 3-Iodoindazoles can be prepared in good yields by treating the corresponding indazole with iodine (I₂) and a base like potassium hydroxide (B78521) (KOH) in a polar solvent like dimethylformamide (DMF). chim.it

Chlorination: While less common, methods for the chlorination of the C-3 position of indazoles exist.

Nitration:

Nitration of indazoles can also occur at the C-3 position, although the conditions need to be carefully controlled to avoid side reactions. The nitration of various pyrazolone (B3327878) systems, which share some structural similarities with indazoles, has been studied extensively. researchgate.net

Direct C-H functionalization has emerged as a powerful and atom-economical tool for the derivatization of heterocyclic compounds, including indazoles.

As mentioned in section 3.3.2, palladium-catalyzed direct C-H arylation at the C-3 position of 1H-indazoles is a notable example. researchgate.net This approach avoids the need for pre-functionalization of the indazole ring, making it a more efficient synthetic route.

Furthermore, iridium-catalyzed C-3 borylation of 1H-indazoles has been developed, followed by Suzuki-Miyaura coupling to afford 3-aryl-1H-indazoles. researchgate.net

Silver(I)-mediated intramolecular oxidative C-H amination of arylhydrazones provides a synthetic route to 1H-indazoles themselves, showcasing the utility of C-H functionalization in the construction of the indazole core. acs.orgnih.gov

Reaction Mechanisms and Reactivity Studies of 4 Amino 6 Iodo 1h Indazole Systems

Elucidation of Reaction Pathways for Indazole Ring Formation

The synthesis of the indazole core can be achieved through various strategic cyclization reactions. While specific pathways for 4-Amino-6-iodo-1H-indazole are proprietary, general methodologies for constructing substituted indazoles are well-documented and applicable.

Common strategies involve the formation of a crucial N-N bond to complete the pyrazole (B372694) ring. One established method is the intramolecular cyclization of hydrazone derivatives. For example, picrylhydrazones can undergo intramolecular cyclization to yield indazole derivatives. rsc.org Another approach utilizes 2-formyl dialkylanilines, which react with hydroxylamine (B1172632) to form an oxime; the aniline (B41778) nitrogen then attacks the oxime, resulting in N-N bond formation and subsequent dealkylation to yield the indazole ring. nih.gov

Transition-metal catalysis offers further routes. Copper salts can promote the oxidative cyclization of a triazene-alkyne functionality to form a 2H-indazole. nih.gov Palladium-catalyzed intramolecular amination of N-aryl-N-(o-bromobenzyl)hydrazines is another effective method. organic-chemistry.org Reductive cyclization is also a viable pathway, where ortho-imino-nitrobenzene substrates are reduced, leading to cyclization and the formation of the indazole system. organic-chemistry.org A biocatalytic route has also been developed, where nitroreductases convert 2-nitrobenzylamine derivatives into reactive intermediates that spontaneously cyclize to form indazoles. rug.nl

Mechanistic Investigations of Functionalization Reactions

Functionalization of the pre-formed indazole ring is critical for creating diverse derivatives. The mechanisms of these reactions, particularly on the substituted this compound system, are influenced by the electronic properties of the amino and iodo groups, which direct the regioselectivity of the transformations.

Transition-metal-catalyzed C-H activation is a powerful tool for the direct functionalization of indazoles. Rhodium(III) catalysts have been effectively used in these transformations. nih.govnih.gov A general mechanism for C-H activation involves the coordination of the indazole to the metal center, often directed by one of the pyrazole nitrogens. nih.gov

For instance, in a Rh(III)-catalyzed reaction, the process may begin with the coordination of an imidate to the catalyst, followed by C-H activation to form a five-membered rhodacycle intermediate. nih.gov This intermediate can then undergo migratory insertion with a coupling partner, such as a nitrosobenzene, leading to a six-membered rhodacycle, which ultimately yields the functionalized indazole product. nih.gov Another pathway involves the rhodium(III)-catalyzed addition of an azobenzene (B91143) C–H bond to an aldehyde, followed by cyclization and aromatization to give N-aryl-2H-indazoles. acs.org These mechanisms showcase how C-H bonds on the benzene (B151609) portion of the indazole can be selectively targeted for arylation, olefination, or annulation, providing access to complex derivatives. nih.govnih.govacs.org

The main mechanisms for transition metal-catalyzed C-H bond cleavage include oxidative addition, sigma-bond metathesis, photoredox catalysis, Heck-type insertions, and concerted metalation-deprotonation. youtube.com The specific pathway depends on the metal, its oxidation state, and the substrate. youtube.com

The indazole core possesses two nucleophilic nitrogen atoms (N1 and N2), and controlling the selectivity of reactions like alkylation is a significant challenge. The selectivity is often dictated by the relative thermodynamic stability of the tautomers and the energy barriers of the competing reaction pathways. wuxibiology.com

Quantum mechanical (QM) analyses of the N-alkylation of indazoles reveal a strong preference for the N2 position. wuxibiology.com This selectivity is explained by the tautomeric equilibrium of the indazole ring. The 1-H tautomer is significantly more stable than the 2-H tautomer. wuxibiology.comchemicalbook.com For N1 alkylation to occur, the substrate must first convert from the lower-energy 1-H tautomer to the higher-energy 2-H form, which incurs an energy cost. wuxibiology.com This makes the total reaction energy barrier for N1 alkylation higher than that for N2 alkylation, leading to high N2 selectivity. wuxibiology.com Notably, studies on 3-iodo-indazole confirm that it exhibits high N2 selectivity in alkylation reactions. wuxibiology.com

| Tautomer/Substituent | Relative Energy (kcal/mol) |

| 1-H Indazole vs. 2-H Indazole | |

| Unsubstituted (Gas Phase) | 1-H is 2.3 kcal/mol more stable |

| Unsubstituted (MP2/6-31G**) | 1-H is 3.6 kcal/mol more stable |

| 3-Bromo-indazole | 2-H is ~4 kcal/mol higher than 1-H |

| 3-Iodo-indazole | 2-H is ~4 kcal/mol higher than 1-H |

This table presents calculated relative energies of indazole tautomers, illustrating the greater stability of the 1-H form which influences reaction selectivity. Data sourced from wuxibiology.comchemicalbook.com.

An "umpolung" strategy can be used to reverse the typical reactivity and achieve C3-functionalization. nih.gov By converting the indazole into an electrophilic N-(benzoyloxy)indazole, it can react with nucleophiles, such as those generated by CuH catalysis, to selectively form C3-alkylated products. nih.gov

Single Electron Transfer (SET) is a mechanism that proceeds through radical ion intermediates. youtube.com In the context of indazole chemistry, an SET process would typically involve the transfer of an electron from a nucleophile to the indazole substrate or from the indazole to an oxidant. youtube.comsigmaaldrich.com

A general SET mechanism begins with the transfer of a single electron from a donor (nucleophile or photocatalyst) to a substrate, forming a radical anion. youtube.com This radical anion is a key intermediate that can undergo further reactions, such as fragmentation or coupling. youtube.com Visible-light photoredox catalysis is a common method for initiating SET processes under mild conditions. sigmaaldrich.com The spontaneity of an SET event can be predicted from the redox potentials of the catalyst and the substrates. sigmaaldrich.com While specific examples involving this compound are not prevalent in general literature, this mechanism offers a potential pathway for novel functionalizations, such as trifluoromethylation, by reacting the indazole with a radical source. researchgate.net

The formation of the indazole ring itself is a critical step that relies on various cyclization mechanisms. One common pathway is an intramolecular electrophilic substitution, such as the cyclization of a picrylhydrazone, which proceeds to form the stable bicyclic system. rsc.org

Another important mechanism involves N-N bond formation. In the reaction of 2-pyrrolidinyl benzaldehyde (B42025) with hydroxylamine, the aniline nitrogen is predisposed to attack the oxime, leading to N-N bond formation with the loss of water, followed by demethylation to complete the indazole synthesis. nih.gov Metal-catalyzed processes also feature unique cyclization mechanisms. For instance, a copper-catalyzed reaction of 2-bromobenzaldehydes, primary amines, and sodium azide (B81097) involves the catalyst in both C-N and N-N bond formation steps. organic-chemistry.org Similarly, a rhodium-catalyzed process can involve sequential C-H activation and an intramolecular cyclization or annulation step to construct the final indazole derivative. nih.gov Biocatalytic approaches can involve the enzymatic reduction of a nitro group to a nitroso intermediate, which then undergoes spontaneous cyclization and aromatization to yield the indazole product. rug.nl

Tautomeric Equilibria of Indazoles and Their Influence on Reactivity

Indazole exists in a state of annular tautomerism, primarily between the 1H-indazole and 2H-indazole forms. chemicalbook.comresearchgate.net The position of the proton significantly alters the electronic properties and, consequently, the reactivity of the molecule. nih.gov

| Tautomer | Common Name | Stability | Basicity |

| 1H-Indazole | Benzenoid form | Thermodynamically more stable | Weaker base |

| 2H-Indazole | Quinonoid form | Less stable | Stronger base |

This table summarizes the key differences between the two primary tautomers of indazole. Data sourced from chemicalbook.comresearchgate.net.

The 1H-tautomer is generally the more stable and predominant form, with a free energy difference of about 2.3-3.6 kcal/mol compared to the 2H-tautomer. chemicalbook.comnih.gov This stability difference is a key factor in controlling reaction selectivity. As discussed in section 4.2.2, the high N2-selectivity in alkylation reactions is a direct consequence of this tautomeric equilibrium. The reaction proceeds through the more abundant and lower-energy 1H-tautomer for N2-alkylation, whereas N1-alkylation requires conversion to the less stable 2H-tautomer, resulting in a higher activation energy barrier. wuxibiology.com

The substituents on the benzene ring of this compound are expected to modulate this equilibrium. The electron-donating amino group and the electron-withdrawing iodo group will influence the electron density at the N1 and N2 positions, potentially altering the relative stabilities of the tautomers and their respective nucleophilicity. This, in turn, affects the outcome of functionalization reactions. For example, in reactions with formaldehyde (B43269) in acidic media, the reaction proceeds through the neutral indazole tautomers reacting with protonated formaldehyde, as the indazolium cation is not sufficiently nucleophilic. nih.govacs.org The specific tautomer that reacts can be governed by the Curtin–Hammett principle, where the product distribution depends on the relative rates of reaction of each interconverting tautomer. nih.gov

Theoretical and Experimental Studies on 1H- and 2H-Indazole Tautomerism

The indazole ring system is characterized by annular tautomerism, a phenomenon involving the migration of a proton between the two nitrogen atoms of the pyrazole ring. This results in the existence of two primary tautomeric forms: the 1H-indazole and the 2H-indazole. nih.gov Extensive research, combining both theoretical calculations and experimental observations, has been dedicated to understanding the relative stabilities and interconversion of these tautomers. nih.govresearchgate.net

Generally, the 1H-tautomer, which features a benzenoid structure, is considered to be thermodynamically more stable than the 2H-tautomer, which has a quinonoid structure. nih.govnih.govbeilstein-journals.org This preference for the 1H form is the prevailing observation for the parent indazole and many of its derivatives. nih.gov Computational studies, employing methods ranging from semi-empirical AM1 to more robust Density Functional Theory (DFT) like B3LYP/6-311++G(d,p), have consistently supported this finding. nih.govnih.govacs.org For the unsubstituted indazole, MP2/6-31G** calculations indicate that the 1H-tautomer is more stable than the 2H form by approximately 15 kJ·mol⁻¹. nih.gov

Experimental validation for the predominance of the 1H-tautomer comes from various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and X-ray crystallography, which typically identify the 1H form in both solution and solid states. acs.orgresearchgate.net However, the energy difference between the two tautomers can be small, and the equilibrium can be influenced by several factors, including the phase (gas, solution, or solid), solvent polarity, and the electronic nature of substituents on the ring. nih.govnih.gov In some specific cases of substituted indazoles, the 2H-tautomer has been found to be more stable or to co-exist in significant proportions with the 1H form. nih.govresearchgate.net

Theoretical models have been crucial in dissecting the energetic profiles of these systems. The table below summarizes findings from a computational study on substituted tetrahydro-4H-indazol-4-ones, illustrating how different computational methods predict the energy differences between tautomers.

| Compound | AM1 | HF/6-31G* | HF/6-31G | B3LYP/6-31G |

|---|---|---|---|---|

| 1,5,6,7-tetrahydro-4H-indazol-4-one | 3.01 | -1.0 | -1.1 | -0.1 |

| 6,6-dimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one | 2.43 | -1.2 | -1.3 | -0.5 |

| 3-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one | -8.63 | 1.0 | 1.0 | 1.4 |

| 3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one | -8.02 | 1.3 | 1.3 | 1.7 |

Negative values indicate the 2H tautomer is more stable, while positive values indicate the 1H tautomer is more stable.

Impact of Substituents (Amino, Iodo) on Tautomeric Preferences and Reactivity Profiles

The amino group (–NH₂) at the C4-position is a strong electron-donating group through resonance. This donation of electron density to the benzene portion of the indazole ring can impact the acidity of the N-H proton and the nucleophilicity of the nitrogen atoms. Studies on related aminopurine systems show that the amino group's effect is highly dependent on its position and proximity to other ring atoms, which in turn influences tautomeric stability and sensitivity to solvent effects. nih.govmdpi.com

The iodo group (–I) at the C6-position has a dual electronic nature. It is electron-withdrawing through its inductive effect but can act as a weak electron-donating group via resonance. Its large atomic size also introduces significant steric effects. The influence of electron-withdrawing groups on reactivity has been noted in studies of nitro-substituted indazoles, where such groups increase the molecule's susceptibility to hydrolysis. acs.org

For this compound, the interplay between the strong electron-donating amino group and the inductively withdrawing, bulky iodo group is complex. The electron donation from the amino group is expected to increase the electron density of the aromatic system, potentially stabilizing the benzenoid 1H-tautomer. Conversely, the electronic pull and steric hindrance from the iodo group could modulate the reactivity of adjacent positions. The combined effect of these substituents will ultimately dictate the dominant tautomeric form and the molecule's reactivity profile in various chemical transformations. While direct experimental or theoretical studies on the tautomerism of this compound are not widely reported, the established principles suggest that the 1H tautomer would remain the predominant form, with its reactivity profile being a nuanced balance of the electronic contributions from both the amino and iodo substituents. nih.gov

Positional Reactivity and Regioselectivity in Substituted Indazoles

The substituents on the indazole ring not only affect tautomerism but also govern the regioselectivity of subsequent reactions, particularly electrophilic substitution and N-alkylation. nih.govnih.gov The indazole nucleus presents several reactive sites: the N1 and N2 atoms of the pyrazole ring, and the C3, C4, C5, C6, and C7 positions on the carbocyclic ring. The challenge in synthetic chemistry is often to control reactions to occur at a specific desired position. beilstein-journals.org

N-alkylation of indazoles typically yields a mixture of N1 and N2 alkylated products, with the ratio depending on the reaction conditions (base, solvent, electrophile) and the nature of the substituents on the indazole ring. nih.govbeilstein-journals.org Studies have shown that both steric and electronic effects play a crucial role in determining this regioselectivity. For instance, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) often favors N1 alkylation for many substituted indazoles. nih.gov

The directing influence of substituents is a key factor in achieving regioselectivity. Electron-withdrawing groups can significantly steer the outcome of a reaction. For example, indazoles with a nitro or carboxylate group at the C7 position exhibit excellent N2 regioselectivity in alkylation reactions. nih.gov Conversely, an electron-withdrawing group at the C3 position can promote high N1-selectivity, potentially through chelation with the cation of the base. nih.govbeilstein-journals.org

In the case of this compound, the positional reactivity is dictated by the combined influence of the C4-amino and C6-iodo groups.

Electrophilic Aromatic Substitution: The strong activating and ortho-, para-directing amino group at C4 would strongly direct incoming electrophiles to the C5 and C7 positions. The C5 position is ortho to the amino group, and C7 is para. The iodo group at C6 would offer some steric hindrance to substitution at the C5 and C7 positions, potentially modulating the regiochemical outcome.

The table below summarizes observed regioselectivity in the N-alkylation of various substituted indazoles, highlighting the impact of substituent position and electronics.

| Substituent on Indazole Ring | Reaction Conditions | Major Product | Regioselectivity (N1:N2) |

|---|---|---|---|

| 3-COMe | NaH, THF, Pentyl Bromide | N1-alkylated | >99% N1 |

| 3-tert-butyl | NaH, THF, Pentyl Bromide | N1-alkylated | >99% N1 |

| 7-NO₂ | NaH, THF, Pentyl Bromide | N2-alkylated | ≥96% N2 |

| 7-CO₂Me | NaH, THF, Pentyl Bromide | N2-alkylated | ≥96% N2 |

This understanding of substituent effects is critical for designing synthetic routes that selectively functionalize the this compound core to generate novel derivatives with specific substitution patterns.

Computational and Theoretical Chemistry Studies on 4 Amino 6 Iodo 1h Indazole

Quantum Mechanical (QM) Analysis of Electronic Structure and Energetics

Quantum mechanical calculations are fundamental to understanding the electronic structure of 4-Amino-6-iodo-1H-indazole. These calculations can elucidate the distribution of electrons within the molecule, which in turn governs its chemical behavior. The presence of an electron-donating amino group and an electron-withdrawing, yet polarizable, iodo group on the indazole ring creates a complex electronic environment.

Ab initio and Density Functional Theory (DFT) methods can be employed to calculate key electronic properties. For instance, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are critical in predicting the molecule's reactivity. nih.gov A smaller HOMO-LUMO gap generally indicates higher reactivity. nih.gov For this compound, the amino group is expected to raise the HOMO energy, making the molecule more susceptible to electrophilic attack, while the iodo substituent can influence both HOMO and LUMO energies.

Molecular electrostatic potential (MEP) maps can also be generated to visualize the electron density distribution and identify regions prone to electrophilic and nucleophilic attack. nih.gov In the case of this compound, the MEP would likely show negative potential around the nitrogen atoms of the pyrazole (B372694) ring and the amino group, indicating their nucleophilic character.

Density Functional Theory (DFT) Calculations for Reaction Energy Profiles and Activation Energies

Density Functional Theory (DFT) is a widely used computational method to study reaction mechanisms by calculating reaction energy profiles and activation energies. beilstein-journals.orgresearchgate.net For this compound, DFT calculations can be applied to various reactions, such as N-alkylation or cross-coupling reactions at the iodo position.

By mapping the potential energy surface of a reaction, DFT can identify the transition state structures and their corresponding activation energies. beilstein-journals.org This information is crucial for predicting the feasibility and rate of a chemical reaction. For example, in a Suzuki coupling reaction involving the C-I bond, DFT could be used to model the oxidative addition, transmetalation, and reductive elimination steps, providing insights into the reaction mechanism and identifying the rate-determining step.

The choice of functional and basis set is critical for obtaining accurate results. Functionals like B3LYP are commonly used for organic molecules, and basis sets such as 6-311++G(d,p) are often employed to provide a good balance between accuracy and computational cost. researchgate.net

Theoretical Prediction of Reaction Pathways and Transition States

Theoretical calculations can predict the most likely pathways for chemical reactions involving this compound. By comparing the activation energies of different possible reaction pathways, the most favorable one can be determined. For instance, in electrophilic substitution reactions, theoretical calculations can predict the regioselectivity by evaluating the stability of the intermediate carbocations or by analyzing the Fukui functions, which indicate the local reactivity of different atomic sites.

The amino group is a strong activating group and an ortho-, para-director, while the indazole ring itself has specific sites that are more prone to electrophilic attack. The iodo group, being a deactivating group but an ortho-, para-director, will also influence the regioselectivity. Computational studies can help to unravel these combined effects.

Furthermore, the identification of transition state structures provides a detailed picture of the geometry of the molecule at the peak of the energy barrier. beilstein-journals.org This information is invaluable for understanding the steric and electronic factors that control the reaction rate and selectivity.

Computational Studies on Tautomeric Stability and Interconversion Barriers

Indazole derivatives can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers. Computational chemistry is a powerful tool to assess the relative stability of these tautomers and the energy barriers for their interconversion. For this compound, the position of the proton on the pyrazole ring can significantly affect its properties and reactivity.

DFT and ab initio methods can be used to calculate the energies of the different tautomers. nih.gov The tautomer with the lowest calculated energy is predicted to be the most stable. The inclusion of solvent effects, often through continuum models like the Polarizable Continuum Model (PCM), is crucial as the relative stability of tautomers can be highly dependent on the solvent environment. nih.gov

The energy barrier for the interconversion between tautomers can be calculated by locating the transition state for the proton transfer reaction. This provides information on the kinetic stability of each tautomer and the timescale of their interconversion.

Structure-Reactivity Relationships from a Computational Perspective

Computational methods can provide deep insights into the structure-reactivity relationships of this compound. By systematically modifying the structure and calculating various electronic and energetic parameters, a quantitative structure-activity relationship (QSAR) can be developed.

For example, the effect of the amino and iodo substituents on the reactivity of the indazole core can be quantified. The electron-donating nature of the amino group and the electron-withdrawing nature of the iodo group will have opposing effects on the electron density of the ring, which in turn will affect its reactivity towards electrophiles and nucleophiles. Computational analysis of parameters like atomic charges, bond orders, and orbital energies can help to rationalize and predict these effects. nih.govnih.gov

Furthermore, computational studies can be used to understand the structure-activity relationships of a series of related compounds, for instance, by comparing the properties of this compound with other halogenated or substituted indazoles. nih.gov This can be particularly useful in the context of medicinal chemistry for the rational design of molecules with desired biological activities.

Spectroscopic Parameter Prediction via Computational Methods (e.g., NMR Chemical Shifts, GIAO calculations)

Computational methods are increasingly used to predict spectroscopic parameters, which can be a valuable tool for structure elucidation and verification. For this compound, the prediction of NMR chemical shifts is particularly relevant.

The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating NMR chemical shifts. researchgate.netresearchgate.netrsc.org By calculating the magnetic shielding tensors for each nucleus, the chemical shifts can be predicted. These predicted shifts can then be compared with experimental data to confirm the structure of the molecule.

The accuracy of the predicted NMR chemical shifts depends on several factors, including the level of theory, the basis set, and the inclusion of solvent effects. imist.ma For complex molecules, it is often necessary to perform a conformational analysis to obtain a Boltzmann-averaged set of chemical shifts over the different low-energy conformations.

Structure Reactivity Relationship Sar Studies in the Context of 4 Amino 6 Iodo 1h Indazole Analogues

Influence of Substituents on Chemical Reactivity and Stability of the Indazole Core

The indazole ring is an aromatic bicyclic heterocycle that exists in two primary tautomeric forms: the more thermodynamically stable 1H-indazole and the less stable 2H-indazole. nih.govchemicalbook.comnih.gov The energy difference between these tautomers is approximately 15 kJ·mol⁻¹, with the 1H form being predominant. nih.gov The reactivity and stability of this core are significantly modulated by substituents on both the pyrazole (B372694) and benzene (B151609) rings through a combination of electronic and steric effects.

Electronic Effects: Substituents alter the electron density distribution within the indazole ring, influencing its nucleophilicity and susceptibility to various reactions.

Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂) or carboxylate (-CO₂Me) decrease the electron density of the ring system. This generally deactivates the ring towards electrophilic substitution but can activate it for nucleophilic aromatic substitution. For instance, the presence of nitro groups can increase the indazole's sensitivity to hydrolysis. acs.org In N-alkylation reactions, EWGs can have a profound impact on regioselectivity. An EWG at the C7 position, for example, strongly favors the formation of the N-2 alkylated product. nih.gov

Electron-Donating Groups (EDGs): Groups like amino (-NH₂) or alkyl groups increase the electron density of the ring, enhancing its nucleophilicity and reactivity towards electrophiles. In the case of 4-amino-6-iodo-1H-indazole, the amino group at the C4 position significantly activates the molecule.

Steric Effects: The size and position of substituents can hinder the approach of reagents to a particular reaction site, thereby influencing the reaction's regioselectivity and rate. For example, bulky substituents at the C3 position can influence the ratio of N1 to N2 alkylation products. wuxibiology.com Similarly, a substituent at the C7 position can sterically block the adjacent N1 position, favoring reaction at the more accessible N2 position. nih.gov

The interplay of these effects is summarized in the table below.

| Substituent Type | Position | Influence on Reactivity | Influence on Stability |

| Electron-Withdrawing (e.g., -NO₂, -CO₂Me) | C5, C6 | Decreases overall ring nucleophilicity. | Can increase sensitivity to hydrolysis. acs.org |

| Electron-Withdrawing (e.g., -NO₂, -CO₂Me) | C7 | Strongly directs N-alkylation to the N-2 position. nih.gov | May destabilize the adjacent N1-H tautomer. |

| Electron-Donating (e.g., -NH₂, -Alkyl) | C4, C6 | Increases overall ring nucleophilicity. | Generally enhances thermodynamic stability. |

| Sterically Bulky | C3, C7 | Can hinder reactions at adjacent positions (N2 for C3, N1 for C7). nih.govwuxibiology.com | Can introduce ring strain depending on size. |

Positional Effects of Amino and Iodo Groups on Derivatization Potential and Selectivity

In this compound, the specific placement of the amino and iodo groups creates a unique reactivity profile that allows for selective derivatization at multiple sites.

6-Iodo Group: The iodo group at the C6 position serves as a versatile synthetic handle for derivatization. Its primary role is not in modulating the core reactivity through electronics, but in providing a specific site for carbon-carbon and carbon-heteroatom bond-forming reactions. The C-I bond is particularly amenable to a wide range of transition-metal-catalyzed cross-coupling reactions, including:

Suzuki coupling (with boronic acids) rsc.org

Heck coupling (with alkenes)

Sonogashira coupling (with terminal alkynes)

Buchwald-Hartwig amination (with amines)

This allows for the introduction of diverse aryl, alkyl, vinyl, and amino substituents at the C6 position, making it a key site for molecular diversification. nih.govnih.gov

Combined Influence on Selectivity: The functionalization of unsubstituted indazoles often yields a mixture of N-1 and N-2 isomers, with the outcome being highly dependent on reaction conditions. beilstein-journals.orgresearchgate.net In this compound, the electronic push from the C4-amino group would generally favor reactions at the N-1 position under thermodynamic control, as this maintains the favorable benzenoid aromaticity of the 1H-tautomer. nih.gov However, the outcome is not solely governed by electronics. Steric factors and the specific reaction conditions (base, solvent, temperature) play a crucial role in determining the final N-1/N-2 product ratio. For instance, while the C4-amino group directs electronically, bulky reagents might be sterically directed towards the less hindered nitrogen atom. Furthermore, the C3 position can also be reactive; for example, direct iodination of 6-bromo-1H-indazole occurs at C3. rsc.org

Modulating Reaction Selectivity and Yields through Structural Design

A key goal in synthetic chemistry is to control reaction outcomes. For indazole analogues, structural design—both in the substrate and the reagents—is a powerful tool for modulating selectivity (especially N-1 vs. N-2) and improving yields. beilstein-journals.org

Control of N-1 vs. N-2 Alkylation: The alkylation of the indazole nitrogen is one of the most common and challenging reactions regarding selectivity. researchgate.net Research has shown that selectivity can be precisely controlled.

Reaction Conditions: The choice of base and solvent is critical. Using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) often favors N-1 alkylation for many substituted indazoles. nih.govnih.gov In contrast, different conditions can promote N-2 substitution. For example, using trifluoromethanesulfonic acid or copper(II) triflate as a promoter with alkyl 2,2,2-trichloroacetimidates can lead to highly selective N-2 alkylation. wuxibiology.comresearchgate.net

Chelation Control: A sophisticated strategy involves designing the substrate to include a chelating group. For example, in methyl 5-bromo-1H-indazole-3-carboxylate, the presence of the C3-ester allows for chelation with a cesium cation (from a Cs₂CO₃ base). This chelation between the N-2 nitrogen, the cation, and the ester oxygen effectively blocks the N-2 position, directing the alkylating agent exclusively to the N-1 position, resulting in excellent yields and selectivity. beilstein-journals.orgbeilstein-journals.org

Mitsunobu Reaction: Conversely, using Mitsunobu conditions (e.g., with triphenylphosphine (B44618) and diethyl azodicarboxylate) on the same C3-ester-substituted indazole can reverse the selectivity, favoring the N-2 product, potentially through a different intermediate involving the phosphine. beilstein-journals.org

The following table illustrates how structural design and reaction conditions can modulate selectivity in an indazole analogue.

| Substrate | Reaction Conditions | Major Product | Yield | N1:N2 Ratio | Reference |

| Methyl 5-bromo-1H-indazole-3-carboxylate | Tosylate electrophile, Cs₂CO₃, 90°C | N-1 alkylated | >90% | >98:2 | nih.gov |

| Methyl 5-bromo-1H-indazole-3-carboxylate | Mitsunobu (DIAD, PPh₃), Alcohol | N-2 alkylated | >90% | 2: >98 | beilstein-journals.org |

| 3-Carboxymethyl-1H-indazole | Alkyl bromide, NaH, THF | N-1 alkylated | - | >99% N-1 | nih.gov |

| 7-Nitro-1H-indazole | Alkyl bromide, NaH, THF | N-2 alkylated | - | >96% N-2 | nih.gov |

Correlation between Structural Features and Observed Chemical Transformations

A clear correlation exists between the structural attributes of indazole analogues and their resulting chemical behavior. By analyzing these relationships, chemists can predict reactivity and strategically design synthetic pathways.

N-Alkylation Regioselectivity: The position of N-alkylation is strongly correlated with the electronic and steric nature of substituents on the benzene ring.

Feature: An electron-withdrawing group (e.g., -NO₂, -CO₂Me) at the C-7 position .

Observed Transformation: Highly selective alkylation at the N-2 position . This is attributed to a combination of steric hindrance at N-1 and electronic deactivation of the N-1 atom. nih.gov

Feature: A chelating group (e.g., ester) at the C-3 position combined with a suitable metal cation (e.g., Cs⁺).

Observed Transformation: Highly selective alkylation at the N-1 position due to chelation blocking the N-2 site. beilstein-journals.orgbeilstein-journals.org

Reactivity in Electrophilic Substitution:

Feature: An electron-donating group (e.g., -NH₂) at the C-4 or C-6 position .

Observed Transformation: Increased rate of electrophilic substitution on the benzene ring and enhanced nucleophilicity of the pyrazole nitrogens.

Feature: Presence of a halogen (e.g., -I, -Br) at the C-3, C-5, or C-6 position .

Observed Transformation: The molecule becomes a substrate for various transition-metal-catalyzed cross-coupling reactions at that specific carbon atom, enabling C-C and C-heteroatom bond formation. rsc.org

Ring Stability and Reactivity:

Feature: Presence of one or more strong electron-withdrawing groups (e.g., -NO₂) anywhere on the benzene ring.

Observed Transformation: Increased susceptibility of N-substituted derivatives to hydrolysis, cleaving the N-substituent. nih.govacs.org In some cases, extreme electronic demand can shut down reactivity, as seen where 7-nitro-1H-indazole fails to react with formaldehyde (B43269) under conditions where other isomers succeed. nih.gov

These correlations form a predictive framework for the chemical synthesis of complex indazole derivatives, allowing for the modulation of reaction outcomes through rational structural design.

Role of 4 Amino 6 Iodo 1h Indazole As a Chemical Building Block in Organic Synthesis

A Key Player in Constructing Complex Heterocyclic Systems

The dual functionality of 4-Amino-6-iodo-1H-indazole makes it a powerful tool for synthesizing complex heterocyclic systems. The iodo group provides a handle for palladium-catalyzed cross-coupling reactions like the Suzuki and Sonogashira reactions, which are fundamental methods for creating new carbon-carbon bonds. thieme-connect.deresearchgate.netorganic-chemistry.org This allows for the introduction of various aryl, heteroaryl, or alkynyl groups at the 6-position of the indazole ring.

For instance, the Suzuki reaction, which couples an organoboron compound with an organohalide, has been successfully employed with iodo-substituted indazoles to create C-C bonds. nih.govias.ac.inresearchgate.net Similarly, the Sonogashira coupling, which joins a terminal alkyne with an aryl or vinyl halide, provides a direct route to alkynylated indazoles. thieme-connect.deorganic-chemistry.org These reactions are often performed sequentially to build highly functionalized and diverse molecular architectures. thieme-connect.de

The amino group at the 4-position offers another site for chemical modification. It can be acylated, alkylated, or used as a nucleophile in various reactions to build upon the indazole core. nih.gov This dual reactivity allows for a multi-directional approach to synthesizing complex heterocyclic structures, such as pyrazolo[3,4-d]pyrimidines, which are isosteric to the adenine (B156593) scaffold of ATP. researchgate.netnih.gov

Fueling Diversification in Chemical Libraries

The ability to perform sequential and regioselective reactions on this compound makes it an excellent scaffold for generating chemical libraries. thieme-connect.de A chemical library is a collection of diverse, but structurally related, compounds used in high-throughput screening to identify new lead compounds in drug discovery and other research areas.

By systematically varying the coupling partners in Suzuki and Sonogashira reactions at the 6-position and modifying the amino group at the 4-position, a vast number of unique molecules can be synthesized from this single precursor. thieme-connect.de This diversification strategy is crucial for exploring a wide chemical space and increasing the probability of finding molecules with desired properties. The reactivity of the iodo group allows for the introduction of a wide range of substituents, leading to a library of compounds with diverse electronic and steric properties. thieme-connect.de

A Precursor for Advanced Organic Materials

The structural features of this compound also make it a valuable precursor for the synthesis of advanced organic materials. The indazole core itself is a key component in many functional organic molecules. The ability to introduce various functional groups through the iodo and amino positions allows for the tuning of the electronic and photophysical properties of the resulting materials.

The iodo-substituted indazole can be used in polymerization reactions or in the synthesis of larger conjugated systems, which are the building blocks for organic electronic materials. nih.gov The amino group can be used to attach the molecule to surfaces or to other polymer chains, further expanding the possibilities for material design.

Enabling the Development of Novel Chemical Probes

Chemical probes are small molecules used to study and manipulate biological systems. The development of these probes often requires the synthesis of molecules with specific properties, such as fluorescence or the ability to bind to a particular protein. This compound serves as a valuable starting material for creating such probes.

The iodo group allows for the attachment of fluorophores or other reporter groups through cross-coupling reactions. nih.gov The amino group can be modified to introduce functionalities that direct the probe to a specific target or enhance its solubility and cell permeability. This allows for the creation of tailored molecules for investigating a wide range of biological processes at the molecular level.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-amino-6-iodo-1H-indazole, and how can purity be validated?

- Methodology :

- Route Selection : Use nucleophilic aromatic substitution or transition-metal-catalyzed coupling (e.g., Ullmann reaction) to introduce iodine at position 5. Amino groups can be introduced via reduction of nitro precursors or direct amination.

- Purity Validation : Employ HPLC (≥98% purity threshold) with UV detection at 254 nm, supplemented by H/ NMR for structural confirmation. Mass spectrometry (ESI-MS) ensures molecular weight accuracy. Recrystallization in DMF/acetic acid mixtures improves purity .

- Challenges : Competing side reactions (e.g., dehalogenation) require controlled reaction conditions (temperature, catalyst loading).

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- X-ray Crystallography : Resolve molecular geometry and confirm iodine substitution patterns using SHELXL for refinement. Low-temperature (100 K) data collection minimizes thermal motion artifacts .

- Vibrational Spectroscopy : FT-IR identifies NH stretching (3300–3500 cm) and C-I bonds (500–600 cm).

- NMR : H NMR detects aromatic protons (δ 6.8–8.2 ppm), while NMR confirms iodine’s electron-withdrawing effects on adjacent carbons.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of iodinated indazoles?

- Methodology :

- Meta-Analysis : Compare studies using standardized assays (e.g., kinase inhibition IC values). Control variables: cell lines (HEK293 vs. HeLa), solvent (DMSO concentration ≤0.1%), and assay pH (7.4 vs. 6.5).

- Structural Reanalysis : Validate compound identity via X-ray crystallography for disputed cases. Cross-reference with databases like Cambridge Structural Database (CSD) to confirm structural integrity .

- Example Contradiction : Discrepancies in IC values for PI3K inhibition may arise from impurities (>2% by HPLC) or stereochemical variations.

Q. What strategies improve the solubility and bioavailability of this compound in preclinical studies?

- Methodology :

- Co-Solvent Systems : Use PEG-400/water (20:80 v/v) or cyclodextrin inclusion complexes to enhance aqueous solubility.

- Prodrug Design : Introduce phosphate esters at the NH group, cleaved in vivo by phosphatases. Validate stability via simulated gastric fluid (SGF) and intestinal fluid (SIF) assays .

- Challenges : Iodine’s hydrophobicity reduces LogP; balance solubility with membrane permeability.

Q. How can computational modeling guide the design of this compound derivatives for targeted therapies?

- Methodology :

- Docking Studies : Use AutoDock Vina to predict binding to kinase ATP pockets (e.g., Aurora A). Prioritize derivatives with ΔG < -8 kcal/mol.

- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with activity. Validate using leave-one-out cross-validation (R > 0.7) .

- Limitations : Solvation effects and protein flexibility may reduce docking accuracy.

Experimental Design & Data Analysis

Q. What controls are essential in assessing this compound’s cytotoxicity?

- Methodology :

- Positive Controls : Use staurosporine (apoptosis inducer) and cisplatin (DNA cross-linker).

- Negative Controls : Include solvent-only (DMSO) and unsubstituted indazole analogs.

- Data Normalization : Express viability as % relative to untreated cells (MTT assay, λ = 570 nm). Replicate experiments (n=6) to address variability .

Q. How should researchers address batch-to-batch variability in synthetic yields?

- Methodology :

- Design of Experiments (DoE) : Apply factorial design to optimize variables (catalyst type, reaction time). Use JMP or Minitab for ANOVA (p < 0.05).

- Quality Control : Implement in-line FT-IR monitoring to track reaction progression. Post-synthesis, compare melting points (±2°C tolerance) and HPLC retention times .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.